1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide
CAS No.:
Cat. No.: VC13811611
Molecular Formula: C33H11F13NO5PS
Molecular Weight: 811.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C33H11F13NO5PS |
|---|---|
| Molecular Weight | 811.5 g/mol |
| IUPAC Name | 1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide |
| Standard InChI | InChI=1S/C33H11F13NO5PS/c34-21-19(22(35)26(39)29(42)25(21)38)15-9-11-5-1-3-7-13(11)17-18-14-8-4-2-6-12(14)10-16(20-23(36)27(40)30(43)28(41)24(20)37)32(18)52-53(48,51-31(15)17)47-54(49,50)33(44,45)46/h1-10H,(H,47,48) |
| Standard InChI Key | REZSEMOOQKAGSK-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=C(C(=C(C(=C6F)F)F)F)F)OP(=O)(O3)NS(=O)(=O)C(F)(F)F)C7=C(C(=C(C(=C7F)F)F)F)F |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=C(C(=C(C(=C6F)F)F)F)F)OP(=O)(O3)NS(=O)(=O)C(F)(F)F)C7=C(C(=C(C(=C7F)F)F)F)F |
Introduction
The compound 1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide is a complex organic molecule featuring a unique structural framework. It includes a trifluoromethyl group, a sulfonamide moiety, and a phosphapentacyclic framework, which contribute to its chemical properties and potential biological activities. Despite the lack of specific data on this exact compound in the provided sources, related compounds share similar structural features and functionalities.
Structural Features
-
Molecular Formula: The molecular formula for related compounds typically includes carbon, hydrogen, fluorine, nitrogen, oxygen, phosphorus, and sulfur. For example, a similar compound might have a formula like CHFNOPS, where , , , and vary based on the specific structure.
-
Functional Groups: The presence of pentafluorophenyl groups enhances stability and solubility in organic solvents. The sulfonamide group is known for its potential biological activities, such as antibacterial properties.
-
Phosphapentacyclic Framework: This framework is crucial for the compound's chemical reactivity and potential applications in catalysis or biological systems.
Synthesis and Applications
-
Synthesis Methods: The synthesis of such complex molecules often involves multiple steps, including the formation of the phosphapentacyclic core and the introduction of fluorinated phenyl groups. Specific methods may involve organometallic reactions or condensation reactions.
-
Applications: While specific applications for this compound are not detailed, related compounds are used in enantioselective synthesis as chiral catalysts. Their unique structures also suggest potential uses in pharmaceutical research due to their complex molecular architecture.
Research Findings
-
Biological Activity: Sulfonamides are generally known for their antibacterial properties, and the unique structural features of this compound may confer additional biological activities.
-
Chemical Reactivity: The trifluoromethyl group and phosphapentacyclic framework contribute to its chemical reactivity, potentially making it useful in various chemical transformations.
Data Table
| Property | Description |
|---|---|
| Molecular Formula | CHFNOPS |
| Functional Groups | Trifluoromethyl, Sulfonamide, Phosphapentacyclic |
| Synthesis | Multi-step process involving organometallic reactions |
| Applications | Potential use in catalysis and pharmaceutical research |
| Physical Properties | High molecular weight, sensitive to environmental conditions |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume